N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound that features both an iodophenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-iodoacetophenone with 4-methylbenzenesulfonamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate imine, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The imine bond can be hydrolyzed to yield the corresponding amine and aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include the corresponding amine and alcohol.
Scientific Research Applications
N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group and exhibit similar biological activities.
N-(4-Iodophenyl)isonicotinohydrazide: Another compound with an iodophenyl group, used in different chemical and biological applications.
Uniqueness
N-(1-(4-Iodophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its combination of an iodophenyl group and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14INO2S |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
(NE)-N-[1-(4-iodophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14INO2S/c1-11-3-9-15(10-4-11)20(18,19)17-12(2)13-5-7-14(16)8-6-13/h3-10H,1-2H3/b17-12+ |
InChI Key |
SBFCKJMDEZNPDW-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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